molecular formula C12H8N2O3 B11795666 3-Nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one

3-Nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one

Cat. No.: B11795666
M. Wt: 228.20 g/mol
InChI Key: JDQNJDBAMGICFQ-UHFFFAOYSA-N
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Description

3-Nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a nitro group and a propynyl group in the quinoline structure may impart unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one typically involves the following steps:

    Nitration of Quinoline: The nitration of quinoline can be achieved using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.

    Cyclization: The final step involves cyclization to form the quinolin-2(1H)-one structure, which can be achieved using appropriate cyclization agents and conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The propynyl group can undergo nucleophilic substitution reactions with various nucleophiles.

    Cycloaddition: The propynyl group can participate in cycloaddition reactions to form various cyclic structures.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

    Cycloaddition Reagents: Azides, nitriles, alkenes.

Major Products

    Reduction Products: 3-Amino-1-(prop-2-yn-1-yl)quinolin-2(1H)-one.

    Substitution Products: Various substituted quinoline derivatives.

    Cycloaddition Products: Various cyclic compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving quinoline derivatives.

    Medicine: As a potential lead compound for the development of new drugs with antimicrobial, anticancer, or anti-inflammatory activities.

    Industry: As an intermediate in the synthesis of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 3-Nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with various molecular targets such as enzymes, receptors, and nucleic acids. The presence of the nitro and propynyl groups may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    3-Nitroquinoline: Lacks the propynyl group but shares the nitroquinoline core structure.

    1-(Prop-2-yn-1-yl)quinolin-2(1H)-one: Lacks the nitro group but shares the propynylquinoline core structure.

    Quinoline: The parent compound without any substituents.

Uniqueness

3-Nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one is unique due to the presence of both the nitro and propynyl groups, which may impart distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C12H8N2O3

Molecular Weight

228.20 g/mol

IUPAC Name

3-nitro-1-prop-2-ynylquinolin-2-one

InChI

InChI=1S/C12H8N2O3/c1-2-7-13-10-6-4-3-5-9(10)8-11(12(13)15)14(16)17/h1,3-6,8H,7H2

InChI Key

JDQNJDBAMGICFQ-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C2=CC=CC=C2C=C(C1=O)[N+](=O)[O-]

Origin of Product

United States

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